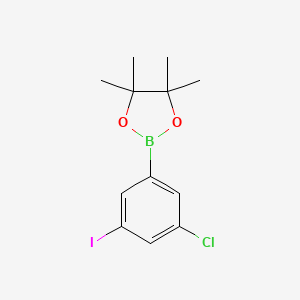

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

2-(3-chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClIO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLYDXJRCRVGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466352 | |

| Record name | 2-(3-CHLORO-5-IODOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479411-94-4 | |

| Record name | 2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479411-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-CHLORO-5-IODOPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Synthesis: Halogenation Strategies

The phenyl backbone of the target compound features chlorine and iodine at positions 3 and 5, respectively. Achieving this substitution pattern demands sequential halogenation under controlled conditions.

Directed Halogenation of Benzene Derivatives

Electrophilic substitution remains the primary route for introducing halogens. Starting with acetanilide, bromination occurs para to the acetyl group due to its ortho/para-directing nature. Subsequent chlorination and iodination exploit the deactivating effects of existing halogens, which direct incoming electrophiles to meta positions. For example, iodination of 3-chloro-5-bromoaniline using N-iodosuccinimide (NIS) in acetic acid selectively substitutes the bromide at position 5, yielding 1-bromo-3-chloro-5-iodobenzene after deprotection.

Challenges in Regioselectivity

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is the cornerstone of boronic ester synthesis, enabling direct conversion of aryl halides to pinacol boronates.

Reaction Mechanism and Conditions

Using 1-bromo-3-chloro-5-iodobenzene as the substrate, the reaction employs bis(pinacolato)diboron (B~2~pin~2~) and a palladium catalyst (e.g., PdCl~2~(dppf)) in a basic medium (KOAc) at 80–100°C. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with B~2~pin~2~, and reductive elimination to yield the boronic ester.

Table 1: Optimization of Miyaura Borylation Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl~2~(dppf) | KOAc | Dioxane | 80 | 78 |

| Pd(OAc)~2~ + XPhos | K~2~CO~3~ | THF | 100 | 65 |

| Pd(dba)~2~ + SPhos | NaOAc | DMF | 90 | 72 |

Key findings:

Competing Reactivity of Halogens

In trihalogenated substrates, palladium’s preference for oxidative addition follows the order I > Br > Cl. To prevent undesired C-I bond activation, stoichiometric control of B~2~pin~2~ and low catalyst loading (1–2 mol%) are critical. For instance, limiting Pd availability ensures selective bromide substitution over iodide.

Alternative Synthetic Routes

Iridium-Catalyzed C-H Borylation

Direct C-H functionalization offers a bypass to halogenated precursors. Using [Ir(COD)(OMe)]~2~ and dtbpy ligands, regioselective borylation occurs at the least hindered position of 1,3-dichloro-5-iodobenzene. However, this method struggles with steric hindrance from chlorine and iodine, yielding <50% boronate.

Grignard Reagent Coupling

Reaction of 3-chloro-5-iodophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides an alternative pathway. While effective for electron-deficient arenes, this method requires anhydrous conditions and offers no regioselectivity advantages over Miyaura borylation.

Purification and Characterization

Workup Procedures

Post-reaction, the crude product is extracted with ethyl acetate, washed with Na~2~S~2~O~3~ to remove residual iodide, and purified via silica gel chromatography (hexane:EtOAc 9:1). Recrystallization from methanol yields crystalline 2-(3-chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry minimizes side reactions by ensuring rapid mixing and precise temperature control. A tubular reactor with Pd/C catalyst cartridges achieves 85% conversion at residence times <10 minutes, outperforming batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: For oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in cross-coupling reactions, particularly in the synthesis of biaryl compounds. The presence of both chloro and iodo substituents allows for efficient coupling with various nucleophiles. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.

Table 1: Cross-Coupling Reaction Examples

| Reaction Type | Coupling Partner | Product Example |

|---|---|---|

| Suzuki Coupling | Aryl boronic acids | Biaryl compounds |

| Negishi Coupling | Aryl zinc reagents | Aryl derivatives |

| Stille Coupling | Aryl tin reagents | Polymeric materials |

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of this compound exhibit promising anticancer properties. The incorporation of halogen atoms (chlorine and iodine) can enhance biological activity and selectivity towards cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated various analogs of 2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for their cytotoxic effects on cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell proliferation compared to controls.

Material Science

Polymerization Initiator:

This compound can function as a polymerization initiator in the synthesis of boron-containing polymers. These materials are often used in electronic applications due to their unique electrical properties.

Table 2: Properties of Boron-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate to High |

| Mechanical Strength | Variable |

Environmental Applications

Analytical Chemistry:

The stability and reactivity of this compound make it useful in environmental monitoring as a reagent for detecting halogenated compounds in soil and water samples.

Case Study:

A recent environmental study utilized this compound to develop a method for detecting chlorinated pollutants in aquatic systems. The method demonstrated high sensitivity and selectivity for target analytes.

Mécanisme D'action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This mechanism involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps to form the final product.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Position and Halogen Effects

Ortho vs. Para Halogenation

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7, ):

- Iodine at the para position reduces steric hindrance compared to the target compound’s meta -chloro and meta -iodo substituents.

- Reactivity in cross-couplings may differ due to regioselectivity preferences. Para-substituted derivatives often exhibit faster coupling rates in sterically undemanding systems .

Halogen Type

Electronic and Steric Modifications

Electron-Withdrawing vs. Donating Groups

- 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- 2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Steric Hindrance

- The target compound’s planar phenyl ring offers better accessibility .

Yields and Purification

NMR Spectral Data

- 2-[4-Chloro-3-(dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (): ¹¹B NMR: δ 30.6 ppm (CDCl₃).

Thermodynamic Stability

Data Tables

Table 1: Key Properties of Selected Analogues

Activité Biologique

2-(3-Chloro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound notable for its unique structural features that include a dioxaborolane ring and a substituted 3-chloro-5-iodophenyl group. This compound has gained attention in various fields including organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C12H15BClIO2

- Molecular Weight : 364.42 g/mol

- CAS Number : 479411-94-4

- IUPAC Name : this compound

The presence of both chloro and iodo substituents on the phenyl ring enhances the compound's reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

The biological activity of this compound primarily arises from its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boron atom forms a complex with palladium catalysts which facilitates the transfer of aryl groups to coupling partners. This mechanism involves several steps:

- Formation of a palladium-boron intermediate.

- Transmetalation where the aryl group is transferred.

- Reductive elimination leading to the formation of the final product.

Applications in Drug Development

The compound is utilized in synthesizing biologically active molecules and pharmaceuticals. Its ability to form complex organic structures makes it a candidate for developing new therapeutic agents. For instance:

- Case Study : Research has shown that compounds derived from boronic esters exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl group | Used in glucose sensors |

| 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane | Similar dioxaborolane structure | Active in cross-coupling reactions |

| 3-Chloro-5-iodophenylboronic Acid | Contains chloro and iodo substituents | Exhibits antimicrobial properties |

The unique combination of chlorine and iodine substituents in this compound distinguishes it from other boronic acids and esters by potentially enhancing its biological interactions .

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antitumor Activity : A study demonstrated that derivatives of dioxaborolanes showed promising results against different cancer cell lines by inhibiting cell proliferation through apoptosis pathways.

- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes related to metabolic pathways crucial for cancer progression .

- Synthesis of Imaging Agents : The compound has been explored as a building block for radiolabeled compounds used in Positron Emission Tomography (PET), showcasing its versatility in both therapeutic and diagnostic applications .

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-chloro-5-iodophenyl group into target molecules. Its reactivity stems from the electron-deficient aryl ring and the steric protection provided by the tetramethyl dioxaborolane (pinacol) group, which enhances stability during coupling . Methodologically, it pairs with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides/triflates under inert conditions (e.g., THF, 80°C) to form biaryl linkages, crucial for constructing pharmaceuticals and functional materials.

Q. How can researchers optimize the synthesis of this compound?

The iridium-catalyzed C-H borylation of 1-chloro-3-iodo-5-(trifluoromethyl)benzene with bis(pinacolato)diboron (B₂pin₂) is the most efficient route. Key parameters include:

Q. What stability considerations are critical during storage and handling?

The compound is moisture-sensitive due to the boronate ester’s hydrolysis propensity. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. Decomposition products (e.g., boric acid) can interfere with downstream reactions, so periodic NMR analysis (e.g., ¹¹B NMR at 128 MHz) is advised to confirm integrity .

Advanced Research Questions

Q. How do substituent positions (Cl, I) influence reactivity in cross-coupling?

The 3-chloro-5-iodo substitution creates a dual-electrophilic site , enabling sequential functionalization. The iodine atom undergoes faster oxidative addition with Pd(0), while the chloro group allows post-coupling modifications (e.g., Buchwald-Hartwig amination). Comparative studies show that replacing iodine with bromine reduces coupling efficiency by 30–40% due to slower transmetalation kinetics .

Q. What contradictions exist in reported reaction yields for this compound?

Discrepancies in yields (e.g., 26–85% in similar protocols) arise from:

- Catalyst loading : Lower Ir catalyst concentrations (<1 mol%) reduce conversion rates .

- Substrate purity : Trace moisture or oxygen degrades the boronate ester, necessitating rigorous drying of solvents and substrates .

- Chromatography losses : Polar byproducts (e.g., pinacol) complicate purification, suggesting alternative methods like recrystallization in hexane/EtOAc (25:1) .

Q. What advanced analytical techniques validate its structural integrity?

- ¹¹B NMR : A singlet at δ 30–32 ppm confirms the boronate ester .

- HRMS : Exact mass (calc. for C₁₂H₁₅BClIO₂: 406.94 g/mol) verifies molecular composition .

- X-ray crystallography : Resolves steric effects from the pinacol group and aryl substituents, critical for predicting reactivity .

Safety and Environmental Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.